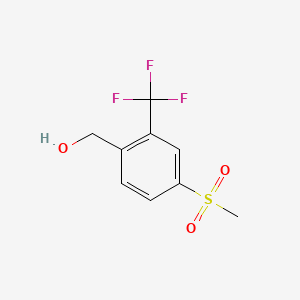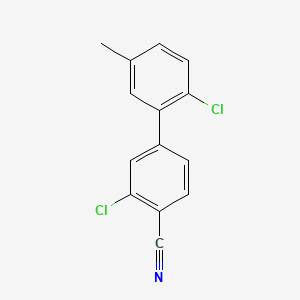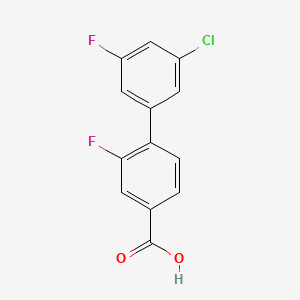
(S)-1-(o-Tolyl)butan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(o-Tolyl)butan-1-amine hydrochloride, also known as (S)-(+)-p-Toluenesulfonyl chloride, is a chemical compound that is widely used in the field of organic chemistry. It is a chiral auxiliary that is used to control the stereochemistry of reactions, and it has a wide range of applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Mécanisme D'action
The mechanism of action of (S)-1-(o-Tolyl)butan-1-amine hydrochloride is not well understood, but it is believed to work by controlling the stereochemistry of reactions. It is a chiral auxiliary that is used to control the stereochemistry of reactions, and it has a wide range of applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Biochemical and Physiological Effects:
There is currently no information available on the biochemical and physiological effects of (S)-1-(o-Tolyl)butan-1-amine hydrochloride.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (S)-1-(o-Tolyl)butan-1-amine hydrochloride in lab experiments include its ability to control the stereochemistry of reactions, its wide range of applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds, and its relatively low cost. The limitations of using (S)-1-(o-Tolyl)butan-1-amine hydrochloride in lab experiments include its potential toxicity and the need for careful handling.
Orientations Futures
There are many potential future directions for research on (S)-1-(o-Tolyl)butan-1-amine hydrochloride. Some possible areas of research include:
1. Developing new and more efficient synthesis methods for (S)-1-(o-Tolyl)butan-1-amine hydrochloride.
2. Exploring the use of (S)-1-(o-Tolyl)butan-1-amine hydrochloride in the synthesis of new pharmaceuticals and other organic compounds.
3. Investigating the mechanism of action of (S)-1-(o-Tolyl)butan-1-amine hydrochloride and its potential applications in other fields of chemistry.
4. Studying the potential toxicity of (S)-1-(o-Tolyl)butan-1-amine hydrochloride and developing safer handling procedures for the compound.
Conclusion:
In conclusion, (S)-1-(o-Tolyl)butan-1-amine hydrochloride is a widely used chiral auxiliary in the field of organic chemistry. Its ability to control the stereochemistry of reactions and its wide range of applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds make it an important compound for scientific research. While there is still much to learn about the mechanism of action and potential toxicity of (S)-1-(o-Tolyl)butan-1-amine hydrochloride, the compound holds great promise for future research in the field of organic chemistry.
Méthodes De Synthèse
The synthesis of (S)-1-(o-Tolyl)butan-1-amine hydrochloride involves the reaction of (S)-(+)-p-Toluenesulfinamide with a suitable reducing agent such as lithium aluminum hydride or sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of (S)-1-(o-Tolyl)butan-1-amine.
Applications De Recherche Scientifique
(S)-1-(o-Tolyl)butan-1-amine hydrochloride has a wide range of applications in scientific research, particularly in the field of organic chemistry. It is commonly used as a chiral auxiliary in asymmetric synthesis, where it is used to control the stereochemistry of reactions. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Propriétés
IUPAC Name |
(1S)-1-(2-methylphenyl)butan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-3-6-11(12)10-8-5-4-7-9(10)2;/h4-5,7-8,11H,3,6,12H2,1-2H3;1H/t11-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTHPTJAFLCPOT-MERQFXBCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C1=CC=CC=C1C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80704195 |
Source


|
| Record name | (1S)-1-(2-Methylphenyl)butan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(o-Tolyl)butan-1-amine hydrochloride | |
CAS RN |
1213497-62-1 |
Source


|
| Record name | (1S)-1-(2-Methylphenyl)butan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B572317.png)
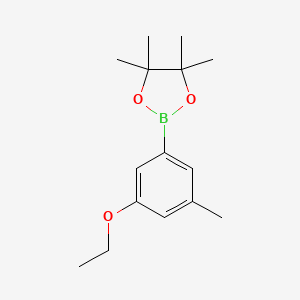
![3-(Dimethylamino)-1-(6-(3-methoxyphenyl)-7,7a-dihydroimidazo[2,1-b]oxazol-5-yl)prop-2-en-1-one](/img/structure/B572320.png)
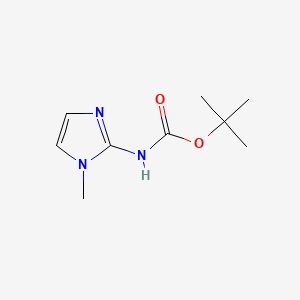
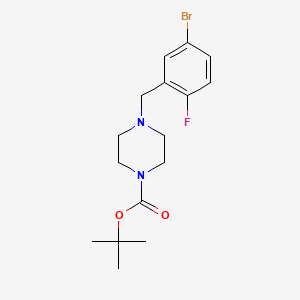
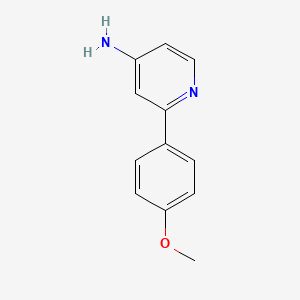
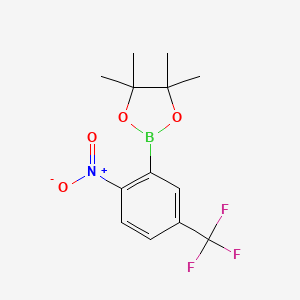
![7'-Methyl-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]](/img/structure/B572331.png)
